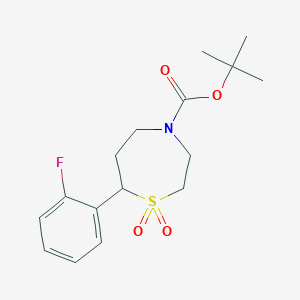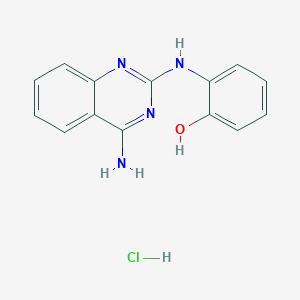![molecular formula C19H14Cl3N3O2 B2598085 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea CAS No. 338755-34-3](/img/structure/B2598085.png)
1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea is a useful research compound. Its molecular formula is C19H14Cl3N3O2 and its molecular weight is 422.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenyl Compounds
Chlorophenols, including derivatives similar to the specified compound, have been extensively studied for their impact on the aquatic environment. The research indicates that chlorophenols exhibit moderate toxic effects to both mammalian and aquatic life. These compounds can exhibit considerable toxicity to fish upon long-term exposure, with variations in persistence and bioaccumulation based on environmental conditions and microbial activity capable of biodegrading these compounds (Krijgsheld & Gen, 1986).
Urea Derivatives in Drug Design
Urea derivatives play a significant role in medicinal chemistry due to their unique hydrogen-binding capabilities, influencing drug-target interactions. They are incorporated into small molecules displaying a wide range of bioactivities, offering insights into their importance in drug design. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Urease Inhibitors in Medical and Agricultural Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria. This area of research has explored various groups of urease inhibitors, highlighting the need for treatments targeting these enzymes. While acetohydroxamic acid is clinically used, its severe side effects underscore the importance of exploring alternative urease inhibitors (Kosikowska & Berlicki, 2011).
Role of Urea in Nitrogen Metabolism and Environmental Management
Urea plays a crucial role in nitrogen metabolism, especially in ruminants, where it serves as a significant source of nitrogen for microbial growth in the rumen. This involves the rapid hydrolysis of urea by bacterial urease to ammonia, which is then utilized for the synthesis of microbial proteins. The efficiency of urea utilization in ruminants has implications for improving agricultural practices and environmental management (Jin et al., 2018).
Urea as a Hydrogen Carrier for Sustainable Energy Supply
Research has also explored the use of urea as a hydrogen carrier, emphasizing its potential for safe, sustainable, and long-term energy supply. Urea's properties, such as its non-toxic nature, stability, and ease of transport and storage, make it an attractive candidate for hydrogen storage and fuel cell applications, providing a pathway towards sustainable energy solutions (Rollinson et al., 2011).
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O2/c20-13-5-3-12(4-6-13)11-25-7-1-2-17(18(25)26)24-19(27)23-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYLKAHBTKPBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2598003.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3,3-diphenylpropanamide](/img/structure/B2598007.png)


![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)
![ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2598016.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)
![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2598025.png)
